Sulfasalazine 3-Isomer

Overview

Description

Sulfasalazine 3-Isomer is a chemical compound that belongs to the class of sulfonamides. It is a derivative of sulfasalazine, which is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis. This compound is known for its anti-inflammatory and immunomodulatory properties.

Mechanism of Action

Target of Action

Sulfasalazine primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and survival. By inhibiting DHPS, sulfasalazine disrupts bacterial growth and proliferation .

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking their production .

Biochemical Pathways

Sulfasalazine has been found to promote ferroptosis, a form of programmed cell death, through the PI3K-AKT-ERK1/2 pathway and P53-SLC7A11 pathway . Ferroptosis is characterized by the accumulation of lethal lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and its elimination half-life is about 5 to 10 hours . The major part of sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid (5-ASA) and sulfapyridine . Sulfapyridine is almost completely absorbed and eliminated by hydroxylation, glucuronidation and polymorphic acetylation . Of the 5-ASA released from its ‘vehicle’ sulfapyridine in the colon, at least 25% is absorbed and after acetylation is subsequently excreted in the urine .

Result of Action

The molecular and cellular effects of sulfasalazine’s action include the promotion of ferroptosis and the inhibition of inflammation . In the context of rheumatoid arthritis, sulfasalazine promotes the ferroptosis of fibroblast-like synoviocytes (FLSs), which results in the perturbation of downstream signaling and the development of rheumatoid arthritis .

Action Environment

The effective cleavage of sulfasalazine depends on an intact colon and transit time . It is markedly reduced in patients taking antibiotics and after removal of the large bowel . Environmental factors such as the presence of intestinal bacteria and the pH of the gastrointestinal tract can influence the action, efficacy, and stability of sulfasalazine .

Biochemical Analysis

Biochemical Properties

Sulfasalazine 3-Isomer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bimetal oxide nanoparticles and graphene oxide composite in the electrochemical oxidation process . This interaction is crucial for the assay of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with cytopenia, nephrotoxicity, and hepatotoxicity during long-term treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can have toxic or adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine 3-Isomer typically involves the coupling of 5-aminosalicylic acid with sulfapyridine through an azo bond. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the azo bond, resulting in the production of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine 3-Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of 5-aminosalicylic acid and sulfapyridine.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: 5-aminosalicylic acid and sulfapyridine.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Sulfasalazine 3-Isomer has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of azo bond formation and cleavage.

Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.

Medicine: this compound is investigated for its therapeutic potential in treating inflammatory diseases and its role in modulating the immune response.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Comparison with Similar Compounds

Similar Compounds

Mesalamine: Another derivative of 5-aminosalicylic acid, used in the treatment of inflammatory bowel diseases.

Olsalazine: A dimer of 5-aminosalicylic acid, also used for similar therapeutic purposes.

Balsalazide: A prodrug that releases 5-aminosalicylic acid in the colon.

Uniqueness

Sulfasalazine 3-Isomer is unique in its dual action as both an anti-inflammatory and immunomodulatory agent. Unlike mesalamine, which primarily acts locally in the gut, this compound has systemic effects due to its metabolites. This makes it particularly effective in treating conditions that involve both local and systemic inflammation.

Biological Activity

Sulfasalazine (SSZ) is a well-established disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of autoimmune conditions such as rheumatoid arthritis (RA) and inflammatory bowel diseases (IBD). The compound is a prodrug that, upon metabolism, yields two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA). This article focuses on the biological activity of the sulfasalazine 3-isomer, examining its mechanisms of action, efficacy in clinical settings, and safety profile.

The biological activity of sulfasalazine and its isomers is multifaceted, involving various immunomodulatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Sulfasalazine inhibits the activation of nuclear factor kappa-B (NF-kB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α. This mechanism is crucial in mitigating inflammation associated with autoimmune conditions .

- Impact on Leukocyte Function : The drug suppresses B cell function while sparing T cells, which results in decreased production of immunoglobulins (IgM and IgG). Additionally, it reduces leukocyte infiltration at sites of inflammation through adenosine-dependent mechanisms .

- Metabolism and Local Action : Sulfasalazine is poorly absorbed in the small intestine; it undergoes enzymatic cleavage by intestinal bacteria to release its active components. 5-ASA acts locally in the colon, providing anti-inflammatory effects by scavenging free radicals and preserving mucosal integrity .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of sulfasalazine in treating RA and IBD. Key findings include:

- Rheumatoid Arthritis : In a double-blind study, patients receiving sulfasalazine showed significant improvement in joint tenderness, swelling, and pain compared to placebo. The standardized mean difference for tender joint scores was -0.49, indicating a clinically relevant benefit .

- Inflammatory Bowel Disease : Sulfasalazine has been shown to be effective in managing ulcerative colitis, with studies indicating improved clinical remission rates when compared to other treatments. The compound's efficacy is attributed to its localized action within the gastrointestinal tract .

Case Study 1: Efficacy in Rheumatoid Arthritis

A randomized controlled trial involving 468 patients demonstrated that sulfasalazine significantly reduced disease activity scores compared to placebo. Patients reported improvements in morning stiffness and overall well-being after treatment initiation .

Case Study 2: Long-term Use in Inflammatory Bowel Disease

A cohort study assessed long-term outcomes in patients with IBD treated with sulfasalazine. Results indicated sustained remission over a five-year period, with a notable decrease in hospitalization rates due to disease flares .

Safety Profile

While sulfasalazine is generally well-tolerated, it is associated with several adverse effects:

- Gastrointestinal Reactions : Common side effects include nausea, vomiting, and abdominal pain. Approximately 28% of patients may withdraw from treatment due to these gastrointestinal issues; however, they are usually reversible upon discontinuation .

- Hematological Effects : Rare but serious adverse reactions include agranulocytosis and hypersensitivity reactions such as Stevens-Johnson syndrome. Regular monitoring of blood counts is recommended during treatment .

Summary Table of Biological Activities

| Mechanism | Description |

|---|---|

| NF-kB Inhibition | Reduces pro-inflammatory cytokine expression |

| B Cell Suppression | Decreases IgM and IgG production |

| Local Action via 5-ASA | Scavenges free radicals; protects intestinal mucosa |

| Leukocyte Infiltration | Reduces leukocyte accumulation at inflammation sites |

Properties

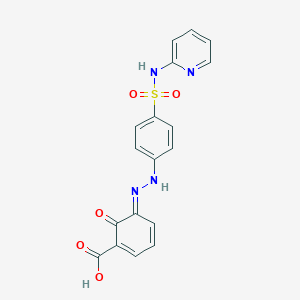

IUPAC Name |

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGJJSJEOATBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859505 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66364-71-4 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFASALAZINE 3-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.